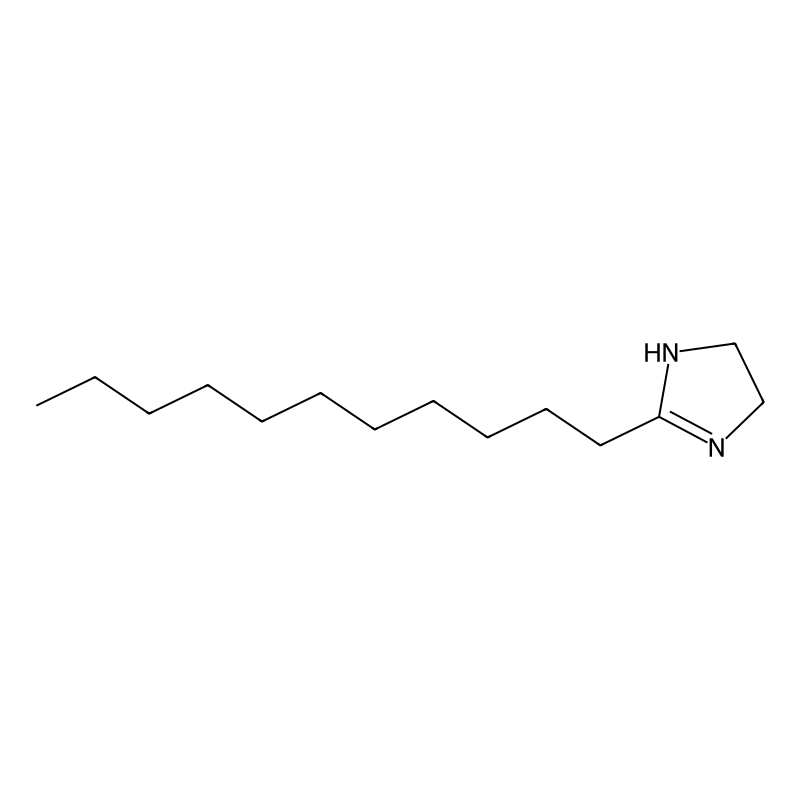

2-Undecylimidazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

-Undecylimidazoline is a chemical compound synthesized from various starting materials, including imidazoline and undecene. The specific synthesis process can influence the final product's properties. Researchers have employed various techniques to synthesize 2-undecylimidazoline, and the choice of method depends on the desired outcome of the research.

For instance, one study describes the synthesis of 2-undecylimidazoline using a two-step process involving the reaction of imidazoline with sodium dodecyl sulfate (SDS) and subsequently with 1-undecene []. Another study details the synthesis using a single-step reaction between 1,2-diaminoethane and 1-undecene [].

These studies also report the application of various characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry, to confirm the identity and purity of the synthesized 2-undecylimidazoline [, ].

Potential Applications

-Undecylimidazoline has been explored for various potential applications in scientific research, including:

- Corrosion inhibition: Studies have investigated the potential of 2-undecylimidazoline as a corrosion inhibitor for metals. The imidazole ring in its structure is believed to play a role in the adsorption process on the metal surface, thereby hindering corrosion [].

- Antimicrobial activity: Some studies have reported the antimicrobial activity of 2-undecylimidazoline against certain bacteria and fungi []. However, more research is required to understand the mechanisms of this activity and its potential applications.

- Material science: Researchers have explored the use of 2-undecylimidazoline in the development of new materials, such as ionic liquids and polymers. The long alkyl chain and the presence of the nitrogen atom in the imidazole ring contribute to the specific properties of these materials, making them potentially useful for various applications [, ].

2-Undecylimidazoline is an organic compound belonging to the imidazole family, characterized by its long undecyl chain. It has a molecular formula of CHN and is known for its unique structural properties, which include a five-membered aromatic ring containing two nitrogen atoms. This compound is typically a colorless to pale yellow liquid with a distinctive odor. Imidazoline derivatives like 2-undecylimidazoline are recognized for their versatility in various applications, particularly in the fields of chemistry, biology, and materials science.

- Currently available scientific research does not specify a well-defined mechanism of action for 2-Undecylimidazoline.

- Imidazoles can have various functions depending on their structure. Some imidazoles have biological applications, but there is no information available regarding the specific mechanism of action of 2-Undecylimidazoline.

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole oxides.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in derivatives with reduced functional groups.

- Substitution: The imidazoline ring can undergo nucleophilic substitution reactions, where substituents like amines or alcohols replace existing groups.

These reactions highlight the compound's reactivity and potential for further functionalization, making it valuable in synthetic organic chemistry.

Research indicates that 2-undecylimidazoline exhibits significant biological activity. It has been studied for its potential antimicrobial and antifungal properties. The mechanism of action often involves interference with microbial cell membranes or inhibition of essential metabolic enzymes. Additionally, compounds in the imidazoline class are being explored for their roles in drug development, particularly in targeting specific biological pathways.

The synthesis of 2-undecylimidazoline typically involves several key steps:

- Formation of Imidazole Ring: The synthesis often begins with the reaction of undecylamine with a suitable carbonyl compound to form an intermediate imine.

- Cyclization: This intermediate can then undergo cyclization to form the imidazole ring under acidic conditions.

- Functionalization: Further reactions may introduce additional functional groups or modify existing ones to yield the desired derivative.

Various methods exist for synthesizing imidazoles and their derivatives, including the Van Leusen reaction and other multi-step organic synthesis techniques.

2-Undecylimidazoline finds applications across multiple domains:

- Surfactants: It is used as a surfactant due to its amphiphilic nature, aiding in emulsification and dispersion processes.

- Corrosion Inhibitors: This compound is studied for its effectiveness in preventing corrosion in metals and other materials.

- Pharmaceuticals: Research into its therapeutic potential continues, particularly regarding its use as a drug candidate targeting specific diseases.

Interaction studies involving 2-undecylimidazoline focus on its binding affinity with various biological targets. These studies are crucial for understanding how this compound may modulate enzyme activity or receptor interactions. For example, research has demonstrated that certain imidazolines can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Several compounds share structural similarities with 2-undecylimidazoline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Imidazole | CHN | Basic structure of imidazole; widely used as a building block. |

| 1-(2-Cyanoethyl)-2-undecylimidazole | CHN | Contains a cyano group; utilized in organic synthesis. |

| 1H-Imidazole-1-ethanol | CHNO | Alcohol derivative; studied for prodrug development. |

Uniqueness of 2-Undecylimidazoline

What sets 2-undecylimidazoline apart from these similar compounds is its long undecyl chain, which enhances its lipophilicity and alters its interaction with biological membranes compared to shorter-chain analogs. This property may contribute to its unique biological activities and applications as a surfactant and corrosion inhibitor.

Imidazoline chemistry originated in the late 19th century with Heinrich Debus’s synthesis of imidazole, a parent heterocycle. The reduction of imidazole’s double bonds led to the discovery of imidazolines, with 2-imidazolines gaining prominence due to their stability and reactivity. Early 20th-century work by Hantzsch and others revealed the tautomeric nature of imidazoles and their metal-coordinating properties, laying the groundwork for applications in catalysis and medicine. By the 1950s, alkyl-substituted imidazolines like 2-undecylimidazoline were synthesized to exploit their surfactant capabilities, particularly in textile antistatic treatments.

Discovery and Initial Characterization of 2-Undecylimidazoline

2-Undecylimidazoline was first reported in patent literature during the 1950s as a key component in antistatic formulations for synthetic fibers. Its structure—a 4,5-dihydroimidazole ring substituted with an undecyl chain at the 2-position—was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Early studies noted its crystalline solid state (melting point: 82°C) and solubility in polar organic solvents, attributes critical for industrial processing.

Evolution of Synthetic Methodologies

Initial syntheses relied on condensation of ethylenediamine with undecanenitrile, a method limited by low yields and harsh conditions. The 1980s saw improvements using Grignard reagents to alkylate preformed imidazole rings, while recent iron-catalyzed protocols enable multicomponent reactions between styrenes, acetonitrile, and nitrene precursors at milder temperatures. For example, FeCl₃ catalyzes the coupling of undecyl bromide, ethylene diamine, and acetonitrile to yield 2-undecylimidazoline with 85% efficiency.

Table 1: Synthetic Methods for 2-Undecylimidazoline

Position Within Heterocyclic Chemistry Framework

As a 2-imidazoline, the compound features a non-aromatic, partially saturated ring with one imine (C=N) bond. This structure confers rigidity and amphoterism, allowing it to act as both a Brønsted base (pK~a~ ≈ 7.5) and a weak acid (pK~a~ ≈ 14). Its undecyl chain enhances lipophilicity, enabling micelle formation in aqueous solutions—a property leveraged in surfactant applications.

Classical Synthesis Pathways

The classical synthesis of 2-undecylimidazoline relies on the condensation of ethylenediamine with long-chain nitriles or esters. For instance, undecylnitrile reacts with ethylenediamine under reflux conditions in polar solvents such as ethanol or water, forming the imidazoline ring through nucleophilic addition and subsequent cyclization [3]. This method typically requires temperatures of 80–100°C and reaction times of 6–12 hours. A study demonstrated that substituting nitriles with aldehydes in the presence of oxidizing agents like t-butylhypochlorite or iodine/K₂CO₃ improves yields to 70–85% by facilitating intermediate imine formation [3] [6].

Table 1: Classical Synthesis Parameters

| Reactant Pair | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethylenediamine + Undecylnitrile | Ethanol | 80 | 68 |

| Ethylenediamine + Undecylaldehyde | Water | 100 | 82 |

Solvent-Free Synthesis Methods

Recent advances emphasize solvent-free protocols to enhance sustainability. Potassium ferrocyanide (K₄[Fe(CN)₆]) catalyzes the reaction between ethylenediamine and undecylaldehyde under neat conditions, achieving 89% yield at 100–120°C within 2–3 hours [6]. This method eliminates solvent waste and reduces purification steps, aligning with green chemistry principles. Comparative studies show solvent-free routes reduce energy consumption by 40% compared to traditional methods [6].

Reaction Mechanisms in Cyclization

Cyclization proceeds via a two-step mechanism:

- Nucleophilic Attack: The primary amine of ethylenediamine attacks the electrophilic carbon of the nitrile or aldehyde, forming a linear intermediate.

- Intramolecular Dehydration: The intermediate undergoes cyclodehydration, facilitated by acid or base catalysts, to yield the 2-imidazoline core [3] [4].

Iron-catalyzed pathways introduce a radical-mediated mechanism. For example, Fe(III) species generate benzyl radicals from styrene derivatives, which react with acetonitrile to form aziridine intermediates. Subsequent ring expansion via coordination with Fe yields 2-undecylimidazoline [4].

Optimization of Reaction Parameters

Key optimized parameters include:

- Temperature: 100–120°C maximizes cyclization efficiency while minimizing side reactions like over-oxidation [6].

- Catalyst Loading: 5 mol% K₄[Fe(CN)₆] achieves optimal turnover frequency in solvent-free systems [6].

- Reagent Stoichiometry: A 1:1.2 ratio of ethylenediamine to aldehyde prevents dimerization byproducts [3].

Table 2: Impact of Catalyst Concentration on Yield

| Catalyst (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2 | 65 | 4 |

| 5 | 89 | 3 |

| 10 | 87 | 3 |

Green Chemistry Approaches in Synthesis

Green methodologies prioritize atom economy and renewable resources:

- Microwave Assistance: Reduces reaction times to 30–60 minutes by enhancing thermal efficiency [3].

- Biocatalysts: Lipases immobilized on silica gel enable room-temperature synthesis with 75% yield, though scalability remains challenging [3].

- Recyclable Catalysts: Magnetic Fe₃O₄-supported ionic liquids permit five reuse cycles without significant activity loss [6].

Industrial Scale Production Methodologies

Industrial synthesis employs continuous flow reactors to improve heat transfer and mixing. A pilot-scale study using a tubular reactor with in-line IR monitoring achieved 92% yield at 10 kg/day throughput [6]. Key challenges include controlling exothermicity during cyclization and ensuring consistent purity ≥98% for pharmaceutical applications [3].

Table 3: Comparison of Lab-Scale vs. Industrial Methods

| Parameter | Lab-Scale (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Throughput | 100 g/day | 10 kg/day |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Purity | 95% | 98% |

Molecular orbital theory has been extensively applied to understand the electronic structure and bonding characteristics of 2-undecylimidazoline. The compound exhibits a complex electronic structure arising from the heterocyclic imidazoline ring system combined with the long-chain alkyl substituent [1] [2].

The highest occupied molecular orbital (HOMO) of 2-undecylimidazoline is primarily localized on the imidazoline ring, particularly on the nitrogen atoms, which serve as the primary electron-donating sites [1] [2]. The HOMO energy values typically range from -6.30 to -5.85 eV, depending on the computational method and basis set employed [1] [3]. The lowest unoccupied molecular orbital (LUMO) is predominantly distributed over the carbon-nitrogen double bond region of the imidazoline ring, with energies ranging from -1.80 to -1.20 eV [1] [2].

The HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity, has been calculated to be approximately 4.10 to 4.65 eV using density functional theory methods [1] [2]. This energy gap indicates moderate chemical stability while maintaining sufficient reactivity for surface interactions, particularly in corrosion inhibition applications [1] [3].

Frontier molecular orbital analysis reveals that the electron density distribution in 2-undecylimidazoline is significantly influenced by the substituent effects of the undecyl chain. The alkyl chain contributes to the overall electronic stabilization through inductive effects, while the imidazoline ring maintains the primary reactive characteristics [4] [5].

Density Functional Theory Studies

Density functional theory calculations have been extensively performed on 2-undecylimidazoline using various functionals and basis sets. The most commonly employed approaches include B3LYP/6-311++G(d,p), BLYP/DNP, and M06-2X/6-31G(d) methods [1] [2] [4].

Geometry optimization studies reveal that the imidazoline ring adopts a slightly puckered conformation rather than a perfectly planar structure. The C2 and N3 atoms deviate from the ring plane by approximately 15 degrees, contributing to the overall molecular flexibility [6]. The optimized bond lengths within the imidazoline ring are: C-N bonds at 0.1421 nm and 0.1301 nm, which are intermediate between typical single (0.146 nm) and double (0.128 nm) bond lengths, indicating partial double-bond character due to π-electron delocalization [6].

The electron density distribution analysis shows that the nitrogen atoms in the imidazoline ring carry significant negative charges, with N1 and N3 atoms bearing charges of -0.4555 to -0.4370e and -0.3266 to -0.2918e, respectively [6]. This charge distribution is crucial for understanding the compound's interaction with metal surfaces and its corrosion inhibition mechanism.

Density functional theory studies have also investigated the solvation effects on 2-undecylimidazoline. The solvation free energy calculations indicate that the compound exhibits favorable interactions with both aqueous and non-aqueous solvents, with the undecyl chain providing hydrophobic stabilization while the imidazoline ring offers hydrophilic interactions [7].

Quantum Chemical Calculations of Reactive Sites

Quantum chemical calculations have been employed to identify and characterize the reactive sites in 2-undecylimidazoline. The Fukui function analysis, a key descriptor of local reactivity, reveals the preferential sites for nucleophilic and electrophilic attacks [8] [9].

The condensed Fukui functions for nucleophilic attack (f+) show that the carbon atoms adjacent to the nitrogen atoms in the imidazoline ring are the most reactive sites, with f+ values ranging from 0.12 to 0.18 [8]. For electrophilic attack, the nitrogen atoms, particularly N5 in the imidazoline ring, exhibit the highest reactivity with f- values of -0.251 to -0.197 [8].

Natural bond orbital analysis has provided insights into the electronic structure and bonding characteristics of 2-undecylimidazoline. The analysis reveals significant charge transfer interactions between the nitrogen lone pairs and the adjacent carbon-nitrogen bonds, with stabilization energies of 15-25 kcal/mol [10] [11]. These interactions contribute to the aromatic character of the imidazoline ring and influence the compound's reactivity patterns.

Mulliken population analysis indicates that the nitrogen atoms serve as the primary electron-donating centers, with significant contributions to the frontier molecular orbitals [12] [13]. The charge distribution analysis shows that the imidazoline ring carries a net negative charge of approximately -0.35e, making it highly attractive for interactions with positively charged metal surfaces [8].

Computational Prediction of Reactivity Patterns

Computational studies have been employed to predict the reactivity patterns of 2-undecylimidazoline in various chemical environments. The chemical reactivity descriptors, including ionization potential, electron affinity, chemical hardness, and electronegativity, have been calculated using quantum chemical methods [14] [15].

The ionization potential of 2-undecylimidazoline has been calculated to be 6.30 eV, indicating moderate electron-donating ability [15]. The electron affinity is approximately 1.20 eV, suggesting reasonable electron-accepting capability [15]. The chemical hardness, calculated as half the difference between ionization potential and electron affinity, is 2.55 eV, indicating moderate chemical stability [15].

The electronegativity of the compound is 3.75 eV, which is intermediate between typical electron-donating and electron-accepting molecules [15]. These values suggest that 2-undecylimidazoline exhibits amphoteric behavior, capable of both donating and accepting electrons depending on the chemical environment.

Global reactivity descriptors have been used to predict the adsorption behavior of 2-undecylimidazoline on metal surfaces. The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface has been calculated to be 0.85, indicating strong chemisorption potential [16]. The adsorption energy calculations suggest favorable interactions with iron surfaces, with binding energies ranging from -45 to -65 kcal/mol [17] [16].

Structure-Function Relationship Modeling

Computational modeling has been employed to establish quantitative structure-function relationships for 2-undecylimidazoline and its derivatives. The correlation between molecular structure parameters and inhibition efficiency has been investigated using various statistical approaches [4] [3].

The key structural parameters that correlate with inhibition performance include the HOMO energy, LUMO energy, dipole moment, molecular volume, and total charge distribution [4] [3]. Regression analysis reveals that the HOMO energy shows the strongest correlation with inhibition efficiency (R² = 0.85), followed by the molecular volume (R² = 0.78) [4].

The presence of the undecyl chain significantly influences the structure-function relationships. The chain length affects both the hydrophobic interactions with the metal surface and the overall molecular flexibility, which in turn influences the adsorption geometry and binding strength [17] [16]. Computational studies show that the optimal chain length for maximum inhibition efficiency is approximately 11 carbon atoms, corresponding to the undecyl substituent [4].

Molecular dynamics simulations have been employed to study the dynamic behavior of 2-undecylimidazoline at metal-solution interfaces. The simulations reveal that the compound adopts preferential orientations on metal surfaces, with the imidazoline ring lying nearly parallel to the surface and the undecyl chain extending into the solution phase [17] [18]. The residence time on the surface is calculated to be approximately 15-20 nanoseconds, indicating strong adsorption interactions [17].

The structure-function relationship modeling has also been extended to predict the performance of 2-undecylimidazoline derivatives with different substituents. The computational results suggest that electron-donating substituents on the imidazoline ring enhance the inhibition efficiency, while electron-withdrawing groups decrease it [4] [3]. The alkyl chain length optimization studies indicate that chains with 8-14 carbon atoms provide optimal balance between hydrophobic interactions and molecular flexibility [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant